3-Hydroxy-4-methoxybenzoic acid
Overview
Description
It is a white crystalline solid with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . This compound is known for its anti-inflammatory properties and is found in various plants, including S. frutescens .
Mechanism of Action
Target of Action
3-Hydroxy-4-methoxybenzoic acid, also known as Isovanillic acid, is a methoxybenzoic acid derivative . It is a phenolic acid compound isolated from S. frutescens It is known to exhibit anti-inflammatory activity .
Result of Action
This compound exhibits anti-inflammatory activity . This suggests that it may have molecular and cellular effects related to the modulation of the inflammatory response.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-4-methoxybenzoic acid plays a role in various biochemical reactions. It is capable of donating a hydron to an acceptor, acting as a Bronsted acid
Cellular Effects
It has been found to have antibacterial properties, suggesting that it may influence cell function by inhibiting bacterial growth .
Molecular Mechanism
As a Bronsted acid, it is capable of donating a hydron to an acceptor . This could potentially influence enzyme activity, gene expression, and other molecular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isovanillic acid can be synthesized through several methods. One common method involves the oxidation of isovanillin using oxidizing agents such as potassium permanganate or hydrogen peroxide . Another method includes the Vilsmeier-Haack reaction of O-alkyl guaiacols followed by selective dealkylation .
Industrial Production Methods: Industrial production of isovanillic acid often involves the oxidation of lignosulfonates, a byproduct of the paper industry. This method is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Isovanillic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isovanillin.
Reduction: Reduction of isovanillic acid can yield isovanillyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl and methoxy groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid.
Major Products Formed:
Oxidation: Isovanillin.
Reduction: Isovanillyl alcohol.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
Isovanillic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid.
Protocatechuic Acid: 3,4-dihydroxybenzoic acid.
p-Anisic Acid: 4-methoxybenzoic acid.
Isovanillic acid’s unique structure and properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-hydroxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFGYZQBSGRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214745 | |
Record name | Isovanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645-08-9 | |
Record name | Isovanillic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovanillic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isovanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-p-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOVANILLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1DUX2PR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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